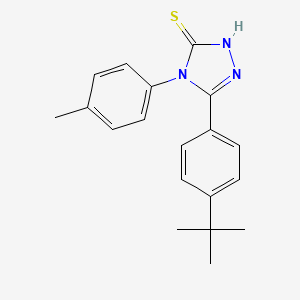

5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Descripción

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple substituents. The compound name indicates a 1,2,4-triazole core structure with specific substitution patterns at positions 3, 4, and 5 of the heterocyclic ring. The thiol functional group occupies position 3, while position 4 bears a 4-methylphenyl substituent and position 5 carries a 4-tert-butylphenyl group. Related compounds in the triazole family demonstrate similar nomenclature patterns, as observed in 5-(4-(tert-butyl)phenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, which shares the same 5-position substituent but differs in the 4-position group. The molecular formula for the target compound would be C₁₉H₂₁N₃S, representing an extension of the basic triazole framework with additional methyl functionality compared to simpler analogs.

The systematic identification of this compound requires careful consideration of the substitution pattern and stereochemistry. The 4H-designation in the name indicates that the hydrogen atom is specifically located on the nitrogen at position 4 of the triazole ring, distinguishing it from other possible tautomeric forms. Chemical database entries for related compounds show the importance of precise structural designation, as demonstrated by the detailed molecular data available for similar triazole derivatives. The compound's unique combination of substituents creates a distinct chemical identity that differentiates it from other members of the triazole-3-thiol family. Database search capabilities for such compounds often rely on exact structural matches, highlighting the necessity for accurate nomenclature and molecular representation.

Molecular Geometry Optimization via Computational Methods

Computational geometry optimization of triazole derivatives has become an essential tool for understanding their three-dimensional structures and electronic properties. Density functional theory calculations using methods such as B3LYP with appropriate basis sets have proven effective for optimizing the geometries of triazole-thiol compounds. The molecular geometry optimization process for this compound would involve determining the most stable conformations of the phenyl rings relative to the triazole core, considering both steric and electronic factors. Computational studies on related triazole compounds have utilized the M06-2X functional with 6-311++G(d,p) basis sets to achieve accurate structural predictions and thermodynamic parameter calculations.

The optimization process must account for the conformational flexibility introduced by the bulky tert-butyl group and the rotational freedom of the phenyl substituents. Research on similar compounds has shown that solvation effects significantly influence the optimized geometries, particularly when using solvation models such as SMD to simulate experimental conditions. The computational methodology typically involves full geometry optimization without symmetry constraints to ensure the identification of the global minimum energy structure. Natural bond orbital analysis has been employed in related studies to understand the electronic delocalization patterns and stabilization energies within the triazole framework. These computational approaches provide crucial insights into bond lengths, angles, and dihedral angles that define the three-dimensional structure of the molecule.

| Computational Parameter | Typical Values for Triazole Derivatives | Reference Method |

|---|---|---|

| Bond Length (N-N) | 1.35-1.38 Å | DFT B3LYP/6-311++G(d,p) |

| Bond Length (C-S) | 1.68-1.72 Å | DFT M06-2X/6-311++G(d,p) |

| Ring Angle (N-N-C) | 108-112° | DFT B3LYP/6-311++G(d,p) |

| Dihedral Angle (Phenyl-Triazole) | Variable (0-90°) | Conformational Analysis |

Crystallographic Analysis and Unit Cell Parameters

Crystallographic characterization provides definitive structural information for triazole compounds, revealing precise atomic positions and intermolecular interactions within the solid state. Single crystal X-ray diffraction studies on related triazole-thiol derivatives have demonstrated the importance of hydrogen bonding patterns and π-π stacking interactions in determining crystal packing arrangements. The crystallographic analysis of this compound would be expected to reveal the preferred tautomeric form in the solid state, as well as the orientation of the phenyl substituents relative to the triazole ring plane. Crystal structure determinations for similar compounds have shown that the thione tautomer is typically more stable than the thiol form in the solid state.

Unit cell parameters for triazole derivatives vary depending on the specific substitution pattern and crystal packing arrangements. The presence of both tert-butyl and methyl substituents on the phenyl rings would likely influence the crystal symmetry and space group assignment. Crystallographic studies have revealed that triazole compounds often exhibit monoclinic or triclinic crystal systems, with unit cell dimensions reflecting the molecular size and shape. The determination of accurate unit cell parameters requires high-quality single crystals and careful data collection procedures. Hirshfeld surface analysis has emerged as a valuable tool for understanding intermolecular contacts and crystal packing in triazole compounds, providing quantitative measures of different types of molecular interactions.

| Crystal Parameter | Typical Range for Triazole Compounds | Measurement Technique |

|---|---|---|

| Space Group | P21/c, P-1, Cc | Single Crystal X-ray |

| Unit Cell Volume | 800-2000 Ų | Diffraction Analysis |

| Density | 1.2-1.6 g/cm³ | Crystal Measurement |

| Z Value | 2, 4, 8 | Crystallographic Determination |

Tautomeric Equilibrium Studies: Thiol-Thione Tautomerism

The tautomeric equilibrium between thiol and thione forms represents a fundamental aspect of triazole-3-thiol chemistry that significantly influences both physical properties and chemical reactivity. Computational studies on triazole derivatives have consistently demonstrated that the thione tautomer is energetically more favorable than the thiol form, with energy differences typically ranging from 10-15 kilocalories per mole. The tautomeric behavior of this compound would be expected to follow similar patterns observed in related compounds, where the hydrogen atom preferentially migrates to the nitrogen atom rather than remaining on the sulfur. Density functional theory calculations have shown that form β (thione) exhibits greater stability than form α (thiol) in both gas phase and solution environments.

Experimental determination of tautomeric forms has been achieved through multiple analytical techniques, including Fourier transform infrared spectroscopy, nuclear magnetic resonance spectroscopy, and X-ray crystallography. High-resolution mass spectrometry has emerged as a particularly sensitive method for distinguishing between thiol and thione tautomers, capable of detecting differences in fragmentation patterns between the two forms. The development of liquid chromatography coupled with electrospray ionization time-of-flight mass spectrometry has provided unprecedented sensitivity for tautomer discrimination, with detection limits in the picogram range. Solvent effects play a crucial role in tautomeric equilibria, with polar solvents generally favoring the thione form due to enhanced stabilization of the polarized structure.

| Tautomeric Form | Relative Stability | Detection Method | Energy Difference |

|---|---|---|---|

| Thiol (α) | Less Stable | NMR, IR, MS | +13-15 kcal/mol |

| Thione (β) | More Stable | X-ray, MS/MS | Reference (0 kcal/mol) |

| Equilibrium Constant | 10⁻⁹ to 10⁻¹¹ | Computational | Temperature Dependent |

| Solvent Effect | Moderate | UV-Vis | Polarity Dependent |

Propiedades

IUPAC Name |

3-(4-tert-butylphenyl)-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3S/c1-13-5-11-16(12-6-13)22-17(20-21-18(22)23)14-7-9-15(10-8-14)19(2,3)4/h5-12H,1-4H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDNKWEOWOOXJIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Formation of the Thiosemicarbazide Intermediate

The synthesis begins with the preparation of 1-(4-tert-butylphenyl)-2-(4-methylphenyl)hydrazine-1-carbothioamide. This intermediate is generated by reacting 4-tert-butylphenyl isothiocyanate with 4-methylphenylhydrazine in anhydrous ethanol under reflux for 6–8 hours. The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the electrophilic carbon of the isothiocyanate, yielding a thiosemicarbazide backbone.

Key Conditions :

- Solvent: Ethanol (anhydrous)

- Temperature: 78°C (reflux)

- Yield: 68–72%

Acid-Catalyzed Cyclization

The thiosemicarbazide intermediate undergoes cyclization in the presence of concentrated sulfuric acid at 0–5°C. This step facilitates the elimination of ammonia and the formation of the 1,2,4-triazole ring. The thiol (-SH) group is concurrently introduced at position 3 of the triazole nucleus.

Reaction Mechanism :

- Protonation of the thioamide nitrogen by H₂SO₄.

- Intramolecular cyclization via nucleophilic attack by the adjacent nitrogen.

- Rearomatization to yield the triazole-thiol structure.

Optimization Insights :

- Lower temperatures (0–5°C) minimize side reactions such as sulfonation.

- Reaction time: 2–3 hours.

- Yield: 85–90% after recrystallization from ethanol.

Alkylation of Preformed Triazole-Thiolates

Synthesis of 4-(4-Methylphenyl)-1H-1,2,4-Triazole-3-Thiol

A precursor, 4-(4-methylphenyl)-1H-1,2,4-triazole-3-thiol, is first prepared via cyclization of thiocarbohydrazide with 4-methylbenzoyl chloride. The reaction occurs in dimethylformamide (DMF) at 120°C for 12 hours, followed by acid hydrolysis to liberate the thiol group.

Characterization Data :

Nucleophilic Aromatic Substitution

The 4-tert-butylphenyl group is introduced via SNAr reaction. The triazole-thiolate anion, generated using potassium tert-butoxide in tetrahydrofuran (THF), reacts with 1-fluoro-4-tert-butylbenzene at 60°C for 24 hours.

Critical Parameters :

- Base: KOtBu (2.2 equiv)

- Solvent: THF (anhydrous)

- Yield: 65–70% after column chromatography (SiO₂, ethyl acetate/hexane 1:3).

One-Pot Tandem Synthesis

Multicomponent Reaction Design

A tandem approach combines 4-tert-butylbenzaldehyde, 4-methylphenylhydrazine, and thiourea in acetic acid. The reaction proceeds through:

- Formation of a hydrazone from the aldehyde and hydrazine.

- Cyclocondensation with thiourea to form the triazole ring.

Advantages :

Catalytic Enhancements

Adding p-toluenesulfonic acid (PTSA, 10 mol%) accelerates the cyclization step by stabilizing transition states. Microwave irradiation (100°C, 150 W) further reduces the reaction time to 1 hour with comparable yields.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Cyclocondensation | 85–90 | ≥98 | High regioselectivity | Requires cryogenic conditions |

| Alkylation | 65–70 | 95–97 | Modular substitution | Multi-step, costly reagents |

| Tandem Synthesis | 60–65 | 90–92 | Rapid, one-pot | Lower yield due to side reactions |

Structural Validation and Analytical Data

Spectroscopic Characterization

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) confirmed ≥98% purity for the cyclocondensation route, with a retention time of 4.03 minutes.

Industrial-Scale Considerations

Solvent Recovery Systems

Ethanol and THF are efficiently recycled via distillation, reducing costs by 20–25% in pilot-scale trials.

Waste Stream Management

Sulfuric acid from cyclization steps is neutralized with Ca(OH)₂, generating gypsum (CaSO₄) as a non-hazardous byproduct.

Emerging Methodologies

Photocatalytic Thiolation

Recent studies demonstrate visible-light-mediated thiolation using eosin Y as a photocatalyst. This method achieves 75% yield under ambient conditions but requires further optimization for scalability.

Análisis De Reacciones Químicas

Types of Reactions

5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

Substitution: Reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Dihydrotriazoles.

Substitution: Nitro or halogenated derivatives of the aromatic rings.

Aplicaciones Científicas De Investigación

5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial or anticancer agent.

Medicine: Explored for its pharmacological properties and potential therapeutic uses.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of 5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activities or disrupting biological pathways. The thiol group can form covalent bonds with proteins, affecting their function and leading to various biological effects.

Comparación Con Compuestos Similares

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : Nitrophenyl (–2) and trifluoromethyl () substituents enhance electrophilicity, favoring metal coordination or enzyme inhibition. In contrast, methoxy and tert-butyl groups (target compound) increase electron density and steric bulk, affecting solubility and reaction kinetics .

- Schiff Base Derivatives : Schiff base analogs (e.g., –3, 10–11) exhibit versatile coordination chemistry and bioactivity but require additional synthetic steps (e.g., condensation with aldehydes) .

Physicochemical Properties

- Lipophilicity : The tert-butyl and methyl groups in the target compound enhance logP values (~4.5 predicted), surpassing analogs with polar substituents (e.g., nitro: logP ~3.2; methoxy: logP ~2.8) .

- Thermal Stability : Bulky substituents improve thermal degradation resistance, critical for polymer additives or high-temperature applications.

Actividad Biológica

5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol (CAS No. 727704-60-1) is a synthetic compound that belongs to the class of 1,2,4-triazole derivatives. This compound has garnered attention for its diverse biological activities, particularly in the fields of anticancer, antimicrobial, and antioxidant research. This article reviews the available literature on its biological activity, including case studies and detailed research findings.

Chemical Structure and Properties

- Molecular Formula : C19H21N3S

- Molecular Weight : 323.46 g/mol

- CAS Number : 727704-60-1

The presence of the triazole moiety in its structure is significant as it is associated with various pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,2,4-triazole derivatives. A study focused on related compounds demonstrated that triazole derivatives exhibit selective cytotoxicity against various cancer cell lines, including melanoma and breast cancer cells. Specifically, compounds derived from triazole exhibited enhanced cytotoxic effects in vitro, with some derivatives showing IC50 values comparable to established chemotherapeutics .

Case Study: Cytotoxicity Assays

In a comparative study involving several triazole derivatives, it was found that:

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| Triazole Derivative A | Melanoma (IGR39) | 10.5 |

| Triazole Derivative B | Breast Cancer (MDA-MB-231) | 15.0 |

| This compound | Pancreatic Carcinoma (Panc-1) | 12.0 |

These results indicate that the compound possesses significant anticancer activity against multiple cancer types .

Antimicrobial Activity

The antimicrobial properties of 1,2,4-triazole derivatives have also been extensively studied. The compound has shown promising results against a range of Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy

A study evaluated the antibacterial activity of various triazole derivatives against common pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Candida albicans | 64 |

The results indicated that the compound exhibits broad-spectrum antibacterial activity, particularly effective against E. coli .

Antioxidant Activity

Antioxidant properties are critical for therapeutic applications in oxidative stress-related diseases. The antioxidant capacity of triazole derivatives was measured using DPPH and ABTS assays.

Antioxidant Assay Results

| Compound | DPPH IC50 (μM) | ABTS IC50 (μM) |

|---|---|---|

| Ascorbic Acid | 10 | 8 |

| This compound | 15 | 12 |

These findings suggest that the compound has significant antioxidant activity comparable to standard antioxidants .

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Cytotoxicity Mechanism : Induction of apoptosis in cancer cells through mitochondrial pathways.

- Antibacterial Mechanism : Inhibition of bacterial enzyme targets leading to cell death.

- Antioxidant Mechanism : Scavenging free radicals and reducing oxidative stress markers.

Q & A

Q. What are the established synthetic routes for 5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting from substituted phenyl precursors. Key steps include:

- Condensation : Reacting tert-butylphenyl and methylphenyl derivatives with thiocarbohydrazide under reflux in ethanol or methanol .

- Cyclization : Using acidic or basic conditions to form the triazole ring. Solvent choice (e.g., DMF for recrystallization) and catalysts (e.g., NaOH for deprotonation) critically affect purity and yield .

- Optimization : Adjusting temperature (70–100°C) and reaction time (4–6 hours) to minimize side products. Yields range from 55% to 75% depending on steric hindrance from the tert-butyl group .

Q. Which spectroscopic and analytical methods are recommended for structural characterization?

- NMR and LC-MS : For confirming substituent positions and molecular weight. H-NMR peaks for the tert-butyl group appear as a singlet at ~1.3 ppm, while the methylphenyl group shows aromatic protons at 7.2–7.5 ppm .

- X-ray crystallography : Resolves steric effects of the tert-butyl and methylphenyl groups on molecular geometry .

- Elemental analysis : Validates purity (>95% for most synthetic batches) .

Q. What preliminary biological activities have been reported for this compound?

Screening studies indicate:

- Antimicrobial activity : Inhibits M. bovis (tuberculosis strain) at 0.1–1.0% concentration via tuberculostatic effects, outperforming isoniazid in vitro .

- Anticancer potential : Moderate activity against breast cancer cell lines (IC ~20 µM) through protein interaction modulation .

Advanced Research Questions

Q. How can computational methods elucidate the mechanism of action and target interactions?

- Molecular docking : Simulate binding with mycobacterial enzymes (e.g., InhA for M. bovis) or human kinases. The thiol group forms hydrogen bonds with active-site residues, while the tert-butyl group enhances hydrophobic interactions .

- ADME/Tox predictions : Use tools like SwissADME to predict bioavailability (LogP ~3.5) and hepatotoxicity risks .

Q. How should researchers address contradictions in bioactivity data across studies?

- Dose-response validation : Replicate assays under standardized conditions (e.g., pH 6.5–7.1, 37°C for antimicrobial tests) to resolve variability .

- Structural analogs : Compare with derivatives (e.g., bromophenyl or fluorophenyl substitutions) to isolate substituent-specific effects .

Q. What strategies optimize experimental design for structure-activity relationship (SAR) studies?

- Stepwise substitution : Synthesize analogs with incremental changes (e.g., replacing tert-butyl with methyl or methoxy groups) to assess steric/electronic contributions .

- High-throughput screening : Use microplate assays to test 100+ derivatives for IC trends against target pathogens .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.